molecular formula C20H27N3O3 B13226689 Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13226689
M. Wt: 357.4 g/mol
InChI Key: XIGMWWPLPGTTMG-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a carboxylate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through a nucleophilic substitution reaction where a benzyl halide reacts with the imidazo[1,2-a]pyrazine core.

    Addition of the Hydroxymethyl Group: This step may involve the use of formaldehyde in a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: shares similarities with other imidazo[1,2-a]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-14(2)15(3)19-17(12-24)23-10-9-22(11-18(23)21-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15,24H,9-13H2,1-3H3

InChI Key

XIGMWWPLPGTTMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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